2-propan-2-yl-3H-benzimidazol-5-amine
Overview
Description
The compound 2-propan-2-yl-3H-benzimidazol-5-amine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and analyses can give insights into its characteristics.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, which suggests that similar conditions could be used to synthesize 2-propan-2-yl-3H-benzimidazol-5-amine with appropriate precursors and reagents .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and MS, along with X-ray diffraction for solid-state analysis. For example, the structure and conformation of N-(1H-benzimidazol-2-yl)-N′-benzyl propionamidine were determined using NMR and X-ray diffraction, which showed that the product crystallizes in the monoclinic system with specific cell parameters and features intramolecular and intermolecular hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of 2-propan-2-yl-3H-benzimidazol-5-amine.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in organic synthesis. The reactivity can be influenced by substituents on the benzimidazole ring. The provided papers do not detail specific reactions for 2-propan-2-yl-3H-benzimidazol-5-amine, but the studies of similar compounds suggest that it could engage in reactions typical for benzimidazoles, such as hydrogen bonding and π-π interactions, which contribute to the stability of the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be inferred from their molecular structure. For instance, the non-coplanarity of the benzimidazol-2-amine and alkynyl units in 1-prop-2-ynyl-1H-benzimidazol-2-amine results in a dihedral angle that affects the molecule's physical properties and its supramolecular assembly through hydrogen bonding and π-π interactions . Similar analysis techniques could be applied to determine the physical and chemical properties of 2-propan-2-yl-3H-benzimidazol-5-amine, such as solubility, melting point, and potential for forming supramolecular structures.
Scientific Research Applications
Synthesis and Material Applications
- Research on Zinc Complexes derived from 2-(Aminomethyl)Benzimidazole showcased the synthesis of complexes with potential applications in material science due to their unique chelate structures and geometries. These complexes exhibit interesting properties like hydrogen bonding and helicoidal geometry, which could have implications for designing new materials with specific mechanical or chemical properties (Patricio-Rangel et al., 2019).
Organic Chemistry and Synthesis Techniques
- A novel isocyanide-based three-component synthesis method for benzimidazo[1,2-a][1,4]diazepinones was developed, highlighting the versatility of benzimidazole derivatives in synthesizing complex organic compounds with potential applications in drug development and organic chemistry (Ghandi et al., 2011).
Pharmacological Research and Drug Design
- Bis-Benzimidazole derivatives have been synthesized and shown to have anticancer properties. This research suggests the potential of benzimidazole derivatives in the development of new anticancer agents, demonstrating the role of structural modification in enhancing biological activity (Rashid, 2020).
Material Science and Engineering
- Studies on Polyimide-Metal Complexes have shown that incorporating 2-(2′-pyridyl)benzimidazole derivatives into polyimides enhances their dielectric, thermal, and mechanical properties. Such materials are promising for applications requiring high-performance polymers, such as in the electronics industry for high-temperature capacitors (Qian et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
- Solution-Processible Bipolar Molecules combining triphenylamine and benzimidazole moieties have been developed for use in OLEDs. Their high thermal stability and excellent solubility enable the fabrication of efficient single-layer phosphorescent OLEDs through solution processing, marking a significant advancement in the field of optoelectronic devices (Ge et al., 2008).
properties
IUPAC Name |
2-propan-2-yl-3H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYYKPWXOVGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1H-benzo[d]imidazol-5-amine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.